molecular formula C13H17IO B14835008 3-(Cyclohexylmethyl)-4-iodophenol

3-(Cyclohexylmethyl)-4-iodophenol

Cat. No.: B14835008
M. Wt: 316.18 g/mol
InChI Key: WEUZXMXKJGLZHS-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-4-iodophenol is a phenolic compound characterized by a cyclohexylmethyl substituent at the 3-position and an iodine atom at the 4-position of the aromatic ring. The compound has demonstrated significant biological activity, particularly as a potent bacterial neuraminidase (BNA) inhibitor, with an IC50 of 0.05 µM . Its activity surpasses that of parent flavonoids like luteolin (IC50 = 4.4 µM) by nearly two orders of magnitude, highlighting the critical role of the cyclohexylmethyl motif in enzyme inhibition .

Properties

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

3-(cyclohexylmethyl)-4-iodophenol

InChI

InChI=1S/C13H17IO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2

InChI Key

WEUZXMXKJGLZHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C=CC(=C2)O)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Flavonoids (Luteolin and Eriodyctiol)

The cyclohexylmethyl substitution differentiates 3-(Cyclohexylmethyl)-4-iodophenol from its parent flavonoids, luteolin and eriodyctiol, which lack this group. Key findings include:

  • Potency Enhancement : The cyclohexylmethyl group increases BNA inhibitory capacity by 88-fold compared to luteolin (IC50 = 0.05 µM vs. 4.4 µM) .
  • Steric and Electronic Effects : The bulky cyclohexylmethyl group likely improves binding affinity by occupying hydrophobic pockets in the enzyme active site, while the iodine atom may engage in halogen bonding .

Table 1: Comparison with Parent Flavonoids

Compound Substituent (Position) IC50 (µM) Activity Enhancement
Luteolin None 4.4 Baseline
Eriodyctiol None 17.8 Baseline
This compound Cyclohexylmethyl (C3), I (C4) 0.05 88-fold vs. luteolin
Compound 2 (Eriodyctiol analog) Cyclohexylmethyl (C3), I (C4) 0.07 250-fold vs. eriodyctiol

Cyclohexylmethyl-Containing Analogs

Cyclohexylphenol Derivatives (CP 47,497)

CP 47,497, a cannabinoid receptor agonist, shares a cyclohexyl group but differs in substitution patterns:

  • Substituent Position: CP 47,497 features a 3-hydroxycyclohexyl group at C2 and a dimethylheptyl chain at C5, whereas this compound has substitutions at C3 and C4 .
  • Biological Activity: The structural divergence leads to distinct targets—CP 47,497 acts on cannabinoid receptors, while this compound inhibits BNA .
Cyclohexylmethyl Phosphonates

Organophosphorus compounds like O-4-Cyclohexylbutyl methylphosphonofluoridate (CAS: 113548-86-0) share the cyclohexylmethyl motif but possess phosphonate/fluoridate groups . These compounds are typically associated with neurotoxic activity, contrasting with the enzyme-inhibitory role of this compound .

Iodophenol Derivatives

3-(Dimethylamino)-4-iodophenol

This analog replaces the cyclohexylmethyl group with a dimethylamino substituent at C3:

  • Electronic Effects: The dimethylamino group is electron-donating, increasing solubility but reducing steric bulk compared to cyclohexylmethyl .
  • Biological Implications : The absence of cyclohexylmethyl may diminish BNA inhibition, though activity data are unavailable for direct comparison .
4-Iodophenyl 3-Methylbenzoate

This ester derivative (CAS: 329214-31-5) lacks the phenol hydroxyl group, replacing it with a benzoate ester. The iodine at C4 remains, but the ester group alters hydrolysis susceptibility and target interactions .

Table 2: Comparison with Iodophenol Derivatives

Compound Substituent (Position) Functional Group Molecular Weight Key Property
This compound Cyclohexylmethyl (C3), I (C4) Phenol 330.24 High lipophilicity
3-(Dimethylamino)-4-iodophenol Dimethylamino (C3), I (C4) Phenol 263.08 Enhanced solubility
4-Iodophenyl 3-methylbenzoate I (C4), benzoate (C3) Ester 338.14 Ester hydrolysis

Halogenated Phenols

Compounds like (2-Chloro-4-fluoro-3-iodophenyl)methanol (CAS: 2385245-26-9) feature multiple halogens but lack the cyclohexylmethyl group.

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